molecular formula C13H23IO B13317671 1-(Cyclohexyloxy)-2-iodocycloheptane

1-(Cyclohexyloxy)-2-iodocycloheptane

Katalognummer: B13317671
Molekulargewicht: 322.23 g/mol
InChI-Schlüssel: KFDFDIKJTFWDAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclohexyloxy)-2-iodocycloheptane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cycloheptane ring substituted with an iodine atom and a cyclohexyloxy group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexyloxy)-2-iodocycloheptane typically involves the following steps:

    Formation of Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving suitable precursors.

    Introduction of Iodine: The iodine atom can be introduced via halogenation reactions using reagents such as iodine or iodine monochloride.

    Attachment of Cyclohexyloxy Group: The cyclohexyloxy group can be attached through etherification reactions using cyclohexanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Cyclohexyloxy)-2-iodocycloheptane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under appropriate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the iodine atom.

Wissenschaftliche Forschungsanwendungen

1-(Cyclohexyloxy)-2-iodocycloheptane has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of cycloalkanes with biological systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Cyclohexyloxy)-2-iodocycloheptane involves its interaction with molecular targets and pathways. The iodine atom and cyclohexyloxy group play crucial roles in determining the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexyloxycyclohexane: Similar structure but lacks the iodine atom.

    Iodocycloheptane: Similar structure but lacks the cyclohexyloxy group.

    Cyclohexyloxycyclopentane: Similar structure but with a smaller ring size.

Uniqueness

1-(Cyclohexyloxy)-2-iodocycloheptane is unique due to the presence of both the iodine atom and the cyclohexyloxy group on a cycloheptane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C13H23IO

Molekulargewicht

322.23 g/mol

IUPAC-Name

1-cyclohexyloxy-2-iodocycloheptane

InChI

InChI=1S/C13H23IO/c14-12-9-5-2-6-10-13(12)15-11-7-3-1-4-8-11/h11-13H,1-10H2

InChI-Schlüssel

KFDFDIKJTFWDAR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)OC2CCCCCC2I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.